Cas no 2171724-04-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its oxane ring and methyl-substituted butanamide backbone contribute to conformational rigidity, making it valuable for introducing structural constraints in peptide design. The carboxylic acid functionality allows for further coupling reactions, while the Fmoc group facilitates selective deprotection under mild basic conditions. This derivative is particularly useful in medicinal chemistry and bioconjugation, where precise control over peptide conformation and stability is required. Its synthetic utility lies in its stability under SPPS conditions and efficient deprotection kinetics.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid structure
2171724-04-0 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid
CAS No:2171724-04-0
MF:C26H30N2O6
MW:466.526207447052
CID:5940272
PubChem ID:165527508

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid
    • EN300-1496473
    • 2171724-04-0
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
    • Inchi: 1S/C26H30N2O6/c1-16(2)22(23(29)28-26(24(30)31)11-13-33-14-12-26)27-25(32)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: GNGRAGYFNQVELQ-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(CC1)NC(C(C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 3.6

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1496473-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
250mg
$774.0 2023-09-28
Enamine
EN300-1496473-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
10000mg
$3622.0 2023-09-28
Enamine
EN300-1496473-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
500mg
$809.0 2023-09-28
Enamine
EN300-1496473-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
1g
$0.0 2023-06-05
Enamine
EN300-1496473-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
50mg
$707.0 2023-09-28
Enamine
EN300-1496473-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
100mg
$741.0 2023-09-28
Enamine
EN300-1496473-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
1000mg
$842.0 2023-09-28
Enamine
EN300-1496473-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
2500mg
$1650.0 2023-09-28
Enamine
EN300-1496473-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]oxane-4-carboxylic acid
2171724-04-0
5000mg
$2443.0 2023-09-28

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid Related Literature

Additional information on 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid

Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic Acid (CAS No. 2171724-04-0)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid, identified by its CAS number 2171724-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety and an amide linkage, making it a potential candidate for various biochemical applications.

The structural complexity of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid arises from its combination of aromatic and aliphatic components, which contribute to its unique chemical properties. The presence of a fluorenyl group, a well-known luminescent and photostable moiety, suggests that this compound may exhibit interesting photophysical characteristics. These properties could be exploited in the development of bioimaging agents, fluorescent probes, or even in the design of light-responsive therapeutic agents.

In recent years, there has been a growing interest in the development of novel amino acid derivatives for their potential applications in drug discovery and molecular biology. The amide functionality in 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid not only contributes to its structural complexity but also provides a site for post-translational modifications, which are crucial for protein function and interaction. This makes it a valuable tool for studying enzyme mechanisms and protein-protein interactions.

The methoxycarbonyl group attached to the fluorenyl ring adds another layer of functionality to this compound. This ester-like moiety can be hydrolyzed under specific conditions, allowing for the release of the amino group and facilitating further chemical modifications. Such reactivity makes it an attractive intermediate in the synthesis of more complex peptides and peptidomimetics, which are increasingly being explored for their therapeutic potential.

One of the most promising applications of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid is in the field of medicinal chemistry. Its unique structural features make it a versatile scaffold for designing small molecule inhibitors targeting various biological pathways. For instance, the fluorenyl group can serve as a pharmacophore for binding to specific protein targets, while the amide and ester functionalities provide opportunities for further derivatization to enhance binding affinity and selectivity.

Recent studies have highlighted the potential of fluorene-based compounds in the development of anticancer agents. The photostability and fluorescence properties of fluorene derivatives make them ideal candidates for use in photodynamic therapy (PDT), where light activation leads to the generation of reactive oxygen species that can selectively kill cancer cells. Additionally, the ability to conjugate this compound with other therapeutic moieties could lead to the development of multifunctional drugs that combine imaging with therapy.

In addition to its pharmaceutical applications, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid has shown promise in materials science. The fluorenyl group's luminescent properties have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, its ability to form stable complexes with metal ions suggests potential applications in catalysis and material science.

The synthesis of such complex molecules often presents significant challenges due to their intricate structures. However, advances in synthetic methodologies have made it increasingly feasible to construct these molecules with high precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in achieving these goals. These methods not only improve yield but also enhance purity, making it possible to study the biological activity of these compounds more effectively.

The biological activity of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxane-4-carboxylic acid is still under investigation, but preliminary studies suggest that it may have potent effects on various biological pathways. Its ability to interact with proteins and enzymes could make it useful in treating diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential.

In conclusion, 4-(2-{[(9H-fluoren-l9YIYI)methoxycarbonylamino]-3-methylbutan-amido}-oxane-lYIYI carboxylic acid (CAS No. 21717240-t)) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for designing novel drugs and materials with tailored properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing innovative therapeutic strategies.

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